5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic compound with notable applications in various fields such as medicinal chemistry and organic synthesis. Its complex structure, which includes a sulfonamide group, a quinazolinone moiety, and a chlorinated benzene ring, provides unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Preparation of the quinazolinone moiety: : This involves the reaction of 2-methyl-4-oxoquinazoline with appropriate starting materials under controlled conditions.
Coupling reaction: : The quinazolinone is then coupled with 3-aminophenyl to form an intermediate.
Final assembly: : This intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimized reaction conditions: : Using high-efficiency catalytic systems to improve yields.
Continuous flow chemistry: : To enhance scalability and reduce reaction times.
Purification techniques: : Such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions at the quinazolinone moiety, particularly under acidic or basic conditions.
Reduction: : Reduction reactions could target the sulfonamide group, leading to the formation of corresponding amines.
Substitution: : Halogenated benzene rings often participate in electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be employed.
Substitution: : Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: : Formation of quinazolinone oxides.
Reduction: : Production of substituted anilines.
Substitution: : Varied products depending on the electrophile or nucleophile involved.
Scientific Research Applications
5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has found applications in:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its interactions with enzymes and receptors.
Medicine: : Potential therapeutic applications in treating diseases due to its bioactive properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways
This compound can interact with:
Enzymes: : Inhibition or modulation of enzyme activity.
Receptors: : Binding to specific receptors, influencing cellular responses.
Signaling Pathways: : Altering cellular signaling pathways, impacting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline-based compounds
Other sulfonamides
Chlorinated benzene derivatives
Uniqueness
Structural diversity: : The presence of quinazolinone and sulfonamide groups.
Chemical reactivity: : Unique reactivity due to the combination of functional groups.
Biological activity: : Specific interactions with biological targets make it a distinctive molecule in research and application.
The intricate structure and multifaceted applications of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide underscore its significance in various scientific and industrial fields. If this catches your interest, we can delve even deeper into any of these sections!
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNYROTWCMCYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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